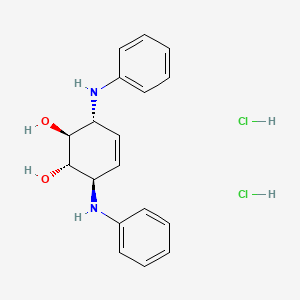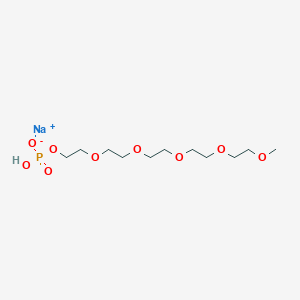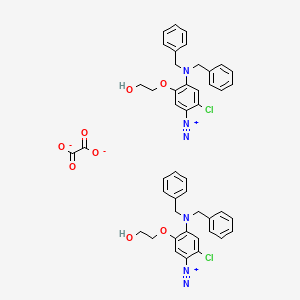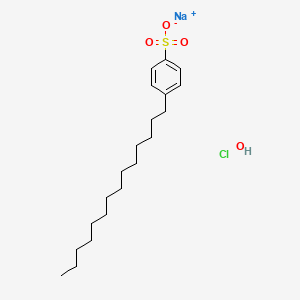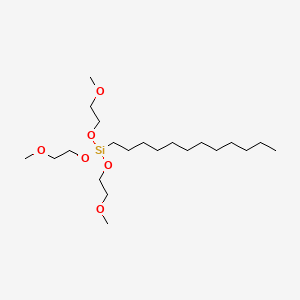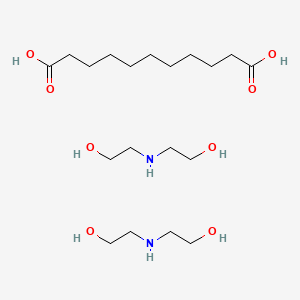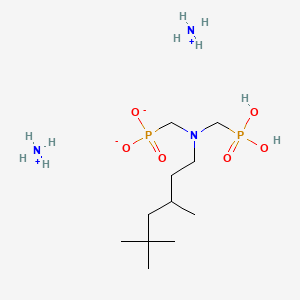
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their ability to chelate metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,5,5-Trimethylhexylamine+Formaldehyde+Phosphorous Acid→Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce various substituted phosphonate derivatives.
Applications De Recherche Scientifique
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a chelating agent for metal ions in various chemical processes.
Biology: The compound can be used in studies involving enzyme inhibition and metal ion transport.
Industry: The compound is used in the formulation of specialty chemicals and materials, including corrosion inhibitors and flame retardants.
Mécanisme D'action
The mechanism of action of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or alter the transport of metal ions within biological systems. The molecular targets and pathways involved include metal ion transporters and metalloenzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: This compound also contains the 3,5,5-trimethylhexyl group but differs in its functional groups and overall structure.
3,5,5-Trimethylhexylamine: A simpler compound that serves as a precursor in the synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate.
Uniqueness
This compound is unique due to its specific combination of phosphonate groups and the 3,5,5-trimethylhexyl moiety
Propriétés
Numéro CAS |
94107-74-1 |
|---|---|
Formule moléculaire |
C11H33N3O6P2 |
Poids moléculaire |
365.34 g/mol |
Nom IUPAC |
diazanium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);2*1H3 |
Clé InChI |
PIYLVOZEPSGBOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


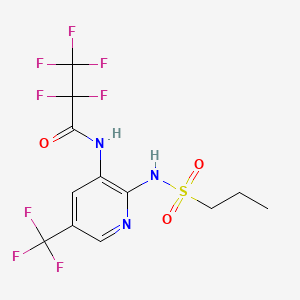
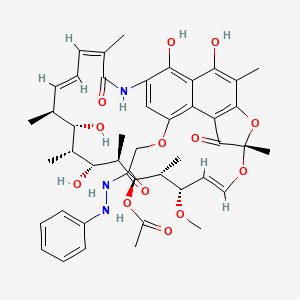

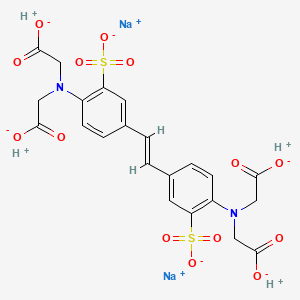

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
